Urofollitropin

Assisted Reproductive Technology (ART) In Vitro Fertilization (IVF) Ovarian Stimulation

Urofollitropin is a highly purified urinary-derived human FSH that retains the native endogenous glycoform profile—a critical differentiator from recombinant FSH. Its complex sialylated, branched glycan structures directly influence receptor binding affinity, signal transduction, and circulatory half-life. Researchers investigating FSH glycoform-specific pharmacology or requiring native-like human glycosylation must specify this preparation; substitution with rhFSH compromises experimental validity due to quantifiable isoform differences. HP (highly purified) grade ensures minimal LH contamination and predictable in vivo pharmacokinetics. Verify glycoform authenticity and biological activity before purchase.

Molecular Formula C42H65N11O12S2
Molecular Weight 980.2 g/mol
CAS No. 146479-72-3
Cat. No. B130785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrofollitropin
CAS146479-72-3
SynonymsBravelle
Fertinex
Follicle Stimulating Hormone, Human Urine
Follicle-Stimulating Hormone, Human Urine
Follitrin
High Purity, Metrodin
Human FSH, Urinary
Metrodin
Metrodin High Purity
Metrodin HP
Neo Fertinorm
Urinary Human FSH
Urofollitropin
Molecular FormulaC42H65N11O12S2
Molecular Weight980.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)
InChIKeyZDRRIRUAESZNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / 1 ku / 5 ku / 100 iu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urofollitropin (CAS 146479-72-3): Sourcing Specifications and Baseline Characteristics


Urofollitropin (CAS 146479-72-3) is a highly purified preparation of human Follicle-Stimulating Hormone (FSH) extracted and purified from the urine of postmenopausal women [1]. As a complex heterodimeric glycoprotein consisting of non-covalently linked alpha and beta subunits [1], its glycosylation pattern, particularly its sialylation state, determines its in vivo bioactivity and pharmacokinetics. Unlike recombinant FSH analogs produced in engineered cell lines, urofollitropin's glycoform profile reflects endogenous human post-translational modifications, a fundamental differentiator that influences product sourcing decisions. It is utilized in both clinical fertility treatment (ovarian stimulation) and research applications involving FSH signaling pathways. [1]

Urofollitropin Procurement: Why Generic Substitution with Recombinant or Unpurified FSH is Not Acceptable


Scientific and industrial users cannot assume interchangeability between urofollitropin and other FSH preparations (e.g., recombinant human FSH like follitropin alpha, or less pure menotropins). Substitution is not straightforward due to quantifiable differences in glycosylation, isoform profile, purity, and batch-to-batch consistency that directly impact experimental reproducibility and clinical outcomes [1]. For instance, the specific sialylated, branched glycan structures in urofollitropin differ significantly from those in rhFSH, which alters receptor binding and circulatory half-life [1][2]. Furthermore, the presence and variability of urine-derived contaminant proteins and LH activity in less refined preparations represent a critical quality control variable not present in recombinant products [2][3]. These are not nominal differences; they represent fundamental variations in the active pharmaceutical ingredient's molecular composition and biological signal that can confound research data or lead to inconsistent clinical results if a non-equivalent alternative is procured. [1][2][3]

Urofollitropin (CAS 146479-72-3): Quantified Differentiation Evidence for Scientific and Procurement Decisions


Comparative Efficacy of Urofollitropin (uFSH-HP) vs. Recombinant FSH (rFSH) in Controlled Ovarian Stimulation

A randomized controlled trial (RCT) directly compared highly purified urofollitropin (uFSH-HP) with recombinant human FSH (follitropin alpha) in women undergoing ART. The study found no statistically significant differences in key clinical outcomes, supporting therapeutic equivalence for procurement decisions where origin or specific glycosylation is a priority. [1]

Assisted Reproductive Technology (ART) In Vitro Fertilization (IVF) Ovarian Stimulation

Quantified Molecular Difference: Glycosylation Patterns of Urofollitropin vs. Recombinant FSH

A direct comparative analytical study demonstrated that the glycans of urofollitropin (uhFSH) are predominantly highly sialylated and branched, contrasting with the simpler glycan structures on recombinant human FSH (rhFSH). This molecular difference is a primary reason for differing pharmacokinetic and bioactivity profiles. [1]

Glycoprotein Chemistry Glycan Profiling Analytical Characterization

Quality and Consistency Deficit: Urofollitropin Variability vs. Recombinant FSH Standard

A 2006 comparative study assessed the quality attributes of highly purified urofollitropin against recombinant follitropin alpha. The analysis concluded that urofollitropin demonstrates variable levels of urine-derived contaminant proteins, variable FSH purity and isoform distribution, and variable delivered dose, failing to meet the quality and consistency standards of the recombinant comparator. [1]

Quality Control Batch-to-Batch Consistency Biopharmaceutical Analysis

Bioactivity Equivalence of Urofollitropin HP vs. Less Purified Urofollitropin Preparations

A study comparing a highly purified (HP) urofollitropin formulation to a regular, less purified preparation found that the HP version contained a more acidic isoform profile and exhibited a longer circulatory survival in rats. Critically, the regular preparation required a two-fold higher amount of immunoreactive and bioactive FSH per ampule to achieve a similar biological effect. [1]

Gonadotropin Bioassay Isoform Profiling Purity Analysis

Clinical Outcome Equivalence: Urofollitropin HP (Fertinex) vs. Menotropins in IVF

A clinical study compared IVF outcomes using third-generation, highly purified urofollitropin (Fertinex, administered subcutaneously) against first- and second-generation menotropins (Pergonal, Metrodin, administered intramuscularly). Clinical pregnancy rates per embryo transfer were found to be similar across all formulations in the optimal age group (23-34 years), indicating comparable clinical efficacy for the highly purified urofollitropin. [1]

In Vitro Fertilization (IVF) Clinical Pregnancy Rate Gonadotropin Formulations

Urofollitropin (CAS 146479-72-3): Optimal Application Scenarios Supported by Evidence


Reproductive Endocrinology Research Requiring Native Human FSH Glycosylation

For academic or pharmaceutical research investigating the role of specific FSH glycoforms on receptor binding, signal transduction, or in vivo clearance, urofollitropin is the required reagent. Its complex, sialylated, and branched glycan profile, which differs from that of recombinant FSH, makes it the only source of native-like human FSH glycosylation for functional studies [4].

In Vivo Studies Using Rat Models of Ovarian Stimulation

Studies in hypophysectomized rat models demonstrate that highly purified urofollitropin exhibits a predictable and quantifiable biological activity, with a longer plasma half-life compared to less purified preparations [4]. This makes it a suitable, well-characterized tool for in vivo reproductive physiology experiments. Procurement must specify a 'highly purified' (HP) grade to ensure this defined pharmacokinetic profile.

Clinical ART Protocols Where a Urinary-Derived Gonadotropin is Preferred

In clinical IVF settings, urofollitropin HP is a valid alternative to recombinant FSH, having demonstrated comparable efficacy in terms of oocyte retrieval and clinical pregnancy rates in randomized controlled trials [4]. Its use may be driven by formulary preferences, cost considerations, or a clinician's familiarity with urinary-derived products. The evidence confirms that procurement of a highly purified version does not compromise key clinical outcomes.

Quality Control and Analytical Reference Standard Development

Due to the documented batch-to-batch variability in isoform profile and contaminant levels, urofollitropin serves as an important analytical challenge and reference material [4]. For manufacturers and analytical laboratories, it represents a complex biological matrix for developing and validating robust purification, characterization, and quality control methods for biopharmaceuticals derived from natural sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urofollitropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.